![molecular formula C14H15N5O6S B104746 Tribenuron CAS No. 106040-48-6](/img/structure/B104746.png)
Tribenuron
Overview
Description
Tribenuron, in the form of tribenuron-methyl, is a sulfonylurea herbicide . Its primary use is for the control of broadleaf weeds in crops such as wheat .
Synthesis Analysis
The synthesis of tribenuron involves the condensation of 2-methoxycarbonylbenzenesulfonyl isocyanate with 2-methylamino-4-methoxy-6-methyl-1,3,5-triazine to form the sulfonylurea product .
Molecular Structure Analysis
Tribenuron-methyl has a complex molecular structure. Its chemical formula is C15H17N5O6S, and it has a molar mass of 395.39 g/mol . The molecule includes a methoxy-1,3,5-triazine ring, which is a key component of its activity .
Chemical Reactions Analysis
Tribenuron-methyl acts by inhibiting the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of the branched-chain amino acids isoleucine, leucine, and valine . This inhibition disrupts the growth of plants, making it an effective herbicide .
Physical And Chemical Properties Analysis
Tribenuron-methyl is a white to off-white solid with a density of 1.46 g/cm³. It has a melting point of 142°C and is soluble in water at a concentration of 2483 mg/L at 20°C .
Scientific Research Applications
Broadleaf Weed Control in Resistant Sunflower Cultivation
Tribenuron has been effectively used in controlling broadleaf weeds in tribenuron-resistant sunflower crops. Field experiments demonstrated that Tribenuron at 18 g ai ha−1 applied early post-emergence with methylated seed oil (MSO) provided more than 96% control of various weed species, including kochia and pigweed . This application is crucial for maintaining crop health and yield, as it ensures minimal competition for resources between the crop and weeds.
Nanoparticle Fabrication for Enhanced Herbicide Delivery
Research has explored the use of plant-based nanoparticles containing Tribenuron-methyl for improved dispersing and bioactivity. These nanoparticles, particularly those using zein as a nano-delivery system, have shown to significantly enhance the herbicide’s performance. For instance, they reduced the dry weight, enzyme activity, and plant height of Convolvulus arvensis by 53% , 82% , and 77% respectively . This application represents a significant advancement in agricultural nanotechnology, offering a more efficient and targeted approach to weed control.
Understanding Herbicide Resistance
Tribenuron has been the subject of studies investigating the molecular mechanisms behind herbicide resistance. In Hebei Province, China, field applications of Tribenuron-methyl were found to be ineffective in controlling Scutellaria conoidea due to resistance. Research into this phenomenon is vital for developing strategies to overcome resistance and ensure the continued efficacy of herbicides like Tribenuron .
Crop Safety and Yield Optimization
The safety of Tribenuron applications on crops is another area of interest. Studies have shown that certain dosages of Tribenuron do not cause significant injury to tribenuron-resistant sunflower, which is essential for preserving crop integrity and optimizing yield . Understanding the safe limits of herbicide application is crucial for sustainable agricultural practices.
Mechanism of Action
Target of Action
Tribenuron primarily targets the enzyme acetolactate synthase (ALS) . ALS is a key enzyme involved in the biosynthesis of branched-chain amino acids such as isoleucine, leucine, and valine . By inhibiting this enzyme, Tribenuron disrupts the normal metabolic processes of the plant, leading to growth inhibition and eventual plant death .
Mode of Action
Tribenuron acts as an ALS inhibitor . It binds to the active site of the ALS enzyme, preventing it from catalyzing the production of essential amino acids . This inhibition disrupts protein synthesis and plant growth, leading to the death of the plant .
Biochemical Pathways
The primary biochemical pathway affected by Tribenuron is the synthesis of branched-chain amino acids . By inhibiting ALS, Tribenuron disrupts this pathway, leading to a deficiency of essential amino acids and subsequent inhibition of protein synthesis . This disruption can lead to a variety of downstream effects, including impaired cell division and growth, ultimately resulting in plant death .
Pharmacokinetics
It is known that tribenuron is a foliar acting, post-emergence herbicide, suggesting that it is absorbed through the foliage of plants
Result of Action
The primary result of Tribenuron’s action is the inhibition of plant growth and eventual plant death . By disrupting the synthesis of essential amino acids, Tribenuron impairs protein synthesis and cell division, leading to growth inhibition . Over time, this disruption can lead to the death of the plant .
Action Environment
The efficacy and stability of Tribenuron can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of Tribenuron . Additionally, the presence of other substances in the environment, such as certain types of organic matter, can potentially interact with Tribenuron and affect its action
Safety and Hazards
Future Directions
Research is ongoing to understand the molecular basis of resistance to tribenuron-methyl in various plant species . This research could lead to the development of new strategies for managing resistance to this herbicide. Additionally, studies are being conducted to enhance the solubility and bioavailability of tribenuron-methyl, which could improve its effectiveness as a herbicide .
properties
IUPAC Name |
2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O6S/c1-8-15-12(17-13(16-8)25-3)19(2)14(22)18-26(23,24)10-7-5-4-6-9(10)11(20)21/h4-7H,1-3H3,(H,18,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZXUHDXIARLEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)N(C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147486 | |
Record name | Tribenuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tribenuron | |
CAS RN |
106040-48-6 | |
Record name | Tribenuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106040-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tribenuron [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106040486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tribenuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.988 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIBENURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S929E7O41Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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